Biochemical PRMT5 Inhibitory Potency: PRMT5-IN-49 Exhibits >714-Fold Lower Potency Than Clinical Candidate JNJ-64619178
PRMT5-IN-49 (Compound 4b16) demonstrates a biochemical IC50 of greater than 100 μM against PRMT5 . In contrast, the clinical-stage PRMT5 inhibitor JNJ-64619178 (Onametostat) exhibits an IC50 of 0.14 nM (0.00014 μM) against the PRMT5-MEP50 complex under comparable biochemical conditions . The calculated potency difference exceeds 714,000-fold (100,000 nM / 0.14 nM = 714,285), establishing that PRMT5-IN-49 is a low-potency tool compound unsuitable for applications requiring robust target engagement. A related analog from the same discovery series, Compound 4b14, showed an IC50 of 2.71 μM, which is approximately 37-fold more potent than PRMT5-IN-49 (>100 μM / 2.71 μM ≈ 37), indicating that minor structural modifications within this chemotype can yield meaningful potency improvements [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | > 100 μM (> 100,000 nM) |
| Comparator Or Baseline | JNJ-64619178: IC50 = 0.14 nM (0.00014 μM); Compound 4b14: IC50 = 2.71 μM |
| Quantified Difference | > 714,000-fold less potent than JNJ-64619178; approximately 37-fold less potent than 4b14 |
| Conditions | In vitro PRMT5 enzymatic inhibition assay |
Why This Matters
This extreme potency differential means PRMT5-IN-49 is categorically unsuitable for applications requiring robust PRMT5 inhibition, but valuable as a negative control or for SAR studies exploring structural determinants of potency.
- [1] Zhu K, et al. Discovery of new potent protein arginine methyltransferase 5 (PRMT5) inhibitors by assembly of key pharmacophores from known inhibitors. Bioorg Med Chem Lett. 2018;28(23-24):3693-3699. View Source
